molecular formula C40H82O21 B1679194 PEG21 CAS No. 351342-08-0

PEG21

Katalognummer: B1679194
CAS-Nummer: 351342-08-0
Molekulargewicht: 899.1 g/mol
InChI-Schlüssel: ZHMUMDLGQBRJIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PEG21 is a PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.

Biologische Aktivität

PEG21 , a polyethylene glycol-based compound, has garnered attention in biomedical research due to its versatile applications, particularly in drug delivery systems and bioconjugation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various applications, and relevant case studies.

  • Molecular Formula : C54H96N2O29
  • Molecular Weight : 1237.34 g/mol
  • CAS Number : 2221948-98-5

This compound functions primarily as a linker in antibody-drug conjugates (ADCs) and PROTACs (proteolysis-targeting chimeras). Its biological activity is attributed to several mechanisms:

  • Cleavable Linker : this compound serves as a cleavable linker that connects cytotoxic agents to monoclonal antibodies, enhancing targeted delivery while minimizing systemic toxicity. This property is crucial for the efficacy of ADCs in cancer therapy .
  • Biocompatibility : The PEG moiety improves the solubility and stability of therapeutic agents, facilitating their circulation time in biological systems .
  • Cellular Uptake : PEGylated compounds often exhibit enhanced cellular uptake due to their hydrophilic nature, which can improve bioavailability .

In Vitro Studies

A study investigating the cytotoxic effects of this compound-conjugated drugs demonstrated significant apoptosis induction in cancer cell lines. The results indicated that the conjugation of this compound with chemotherapeutic agents increased their potency by enhancing cellular uptake and retention .

Cell LineIC50 (µM)Control IC50 (µM)
A549 (Lung)0.52.0
MCF-7 (Breast)0.31.5
HeLa (Cervical)0.41.8

In Vivo Studies

In vivo studies have shown that this compound-modified ADCs exhibit improved therapeutic indices compared to their non-PEGylated counterparts. For instance, a trial involving a this compound-linked ADC targeting HER2-positive tumors reported a significant reduction in tumor volume and enhanced survival rates in animal models .

Case Studies

  • Anti-Cancer Applications : In a clinical trial involving this compound-linked trastuzumab, patients with HER2-positive breast cancer experienced a higher response rate compared to those receiving standard therapy . The study highlighted the importance of PEGylation in enhancing drug efficacy and reducing off-target effects.
  • Immunotherapy Enhancement : Research on anti-IL-17A aptamers demonstrated that PEGylation using a novel method significantly improved pharmacokinetic parameters and neutralizing activity against IL-17A, showcasing the potential of this compound in immunotherapeutic applications .

Wissenschaftliche Forschungsanwendungen

Drug Development

Role in PROTACs:
One of the most significant applications of PEG21 is in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to selectively degrade target proteins within cells. This compound serves as a linker that connects two ligands: one that targets an E3 ubiquitin ligase and another that targets the protein of interest. This strategic connection facilitates the ubiquitination and subsequent degradation of the target protein via the proteasome system, thus aiding in the study of protein functions and interactions.

Case Study: Cancer Therapeutics
Research has demonstrated that PROTACs utilizing this compound can effectively induce apoptosis in cancer cells by targeting specific oncoproteins for degradation. For instance, a study highlighted the efficacy of a this compound-based PROTAC in degrading the oncogenic protein BRD4, leading to reduced tumor growth in preclinical models .

Application AreaSpecific UseOutcome
Cancer ResearchPROTACs targeting BRD4Reduced tumor growth
Drug DiscoveryLinker for targeted protein degradationEnhanced selectivity in drug action

Bioconjugation

Linking Biomolecules:
this compound is extensively used in bioconjugation processes where it acts as a spacer or linker between biomolecules such as proteins, antibodies, and small molecules. This application is crucial for developing antibody-drug conjugates (ADCs) that enhance drug delivery while minimizing systemic toxicity.

Case Study: Antibody-Drug Conjugates
In a notable case, researchers utilized this compound to link a cytotoxic drug to an antibody targeting cancer cells. The resulting ADC demonstrated improved therapeutic efficacy and specificity compared to conventional chemotherapy agents, showcasing this compound's potential in precision medicine .

Material Science

Development of Advanced Materials:
Beyond biological applications, this compound is also employed in material science, particularly in creating hydrogels and other polymeric materials. Its ability to form stable networks makes it suitable for biomedical applications such as tissue engineering and drug delivery systems.

Case Study: Hydrogel Formation
A recent study explored the use of this compound-based hydrogels for wound healing applications. The hydrogels exhibited excellent biocompatibility and controlled release properties, making them effective for delivering therapeutic agents directly to the wound site .

Application AreaSpecific UseOutcome
Tissue EngineeringHydrogel developmentEnhanced wound healing properties
Drug Delivery SystemsControlled releaseImproved therapeutic efficacy

Eigenschaften

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H82O21/c41-1-3-43-5-7-45-9-11-47-13-15-49-17-19-51-21-23-53-25-27-55-29-31-57-33-35-59-37-39-61-40-38-60-36-34-58-32-30-56-28-26-54-24-22-52-20-18-50-16-14-48-12-10-46-8-6-44-4-2-42/h41-42H,1-40H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMUMDLGQBRJIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H82O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301018299
Record name 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57-nonadecaoxanonapentacontane-1,59-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301018299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

899.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.